2-(Allylsulfanyl)-4,8-bis(4-methoxyphenyl)-6-methyl-1,4,4A,5,6,7,7A,8-octahydrochromeno[3,2-I]quinazoline-11,12-diol
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Overview
Description
2-(Allylsulfanyl)-4,8-bis(4-methoxyphenyl)-6-methyl-1,4,4A,5,6,7,7A,8-octahydrochromeno[3,2-I]quinazoline-11,12-diol is a complex organic compound belonging to the quinazoline derivatives. Quinazoline derivatives are known for their wide range of biological activities and therapeutic properties, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinazoline derivatives typically involves the annulation of o-amino benzamides and thiols. This method is efficient, transition metal-free, and operates under mild conditions . The reaction conditions often include the use of a catalytic amount of Lewis acids like BF3·Et2O and atmospheric oxygen as an oxidant .
Industrial Production Methods
Industrial production of quinazoline derivatives can involve large-scale synthesis using green chemistry principles. This includes the use of environmentally friendly catalysts and solvents to minimize waste and improve atom economy .
Chemical Reactions Analysis
Types of Reactions
2-(Allylsulfanyl)-4,8-bis(4-methoxyphenyl)-6-methyl-1,4,4A,5,6,7,7A,8-octahydrochromeno[3,2-I]quinazoline-11,12-diol can undergo various chemical reactions, including:
Oxidation: Using salicylic acid-catalyzed systems.
Reduction: Typically involves hydrogenation reactions.
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Salicylic acid, atmospheric oxygen.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Aryl halides, base catalysts.
Major Products
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities .
Scientific Research Applications
Quinazoline derivatives, including 2-(Allylsulfanyl)-4,8-bis(4-methoxyphenyl)-6-methyl-1,4,4A,5,6,7,7A,8-octahydrochromeno[3,2-I]quinazoline-11,12-diol, have a broad spectrum of applications in scientific research:
Chemistry: Used as building blocks for synthesizing complex molecules.
Biology: Studied for their effects on cellular processes and as potential therapeutic agents.
Medicine: Investigated for their anti-cancer, anti-inflammatory, and anti-bacterial properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of quinazoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the inhibition of enzyme activity or modulation of receptor signaling pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-(4-methoxyphenyl)quinazoline
- 2-(4-Bromophenyl)-quinazolin-4(3H)-one
- 2-Allylsulfanyl-3-phenyl-3H-quinazolin-4-one
Uniqueness
2-(Allylsulfanyl)-4,8-bis(4-methoxyphenyl)-6-methyl-1,4,4A,5,6,7,7A,8-octahydrochromeno[3,2-I]quinazoline-11,12-diol is unique due to its specific substitution pattern, which can result in distinct biological activities and therapeutic potential compared to other quinazoline derivatives .
Properties
Molecular Formula |
C33H36N2O5S |
---|---|
Molecular Weight |
572.7 g/mol |
IUPAC Name |
9,15-bis(4-methoxyphenyl)-12-methyl-17-prop-2-enylsulfanyl-2-oxa-16,18-diazatetracyclo[8.8.0.01,14.03,8]octadeca-3(8),4,6,16-tetraene-4,5-diol |
InChI |
InChI=1S/C33H36N2O5S/c1-5-16-41-32-34-29(21-8-12-23(39-4)13-9-21)26-18-19(2)17-25-28(20-6-10-22(38-3)11-7-20)24-14-15-27(36)30(37)31(24)40-33(25,26)35-32/h5-15,19,25-26,28-29,36-37H,1,16-18H2,2-4H3,(H,34,35) |
InChI Key |
IOTDTFACAVPCSM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2C(C3=C(C(=C(C=C3)O)O)OC24C(C1)C(N=C(N4)SCC=C)C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC |
Origin of Product |
United States |
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